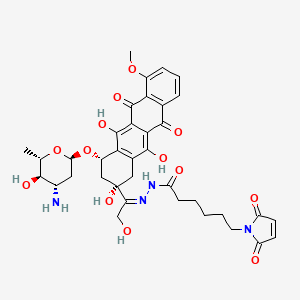![molecular formula C7H4ClFN2S B12829413 4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12829413.png)
4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of chlorine and fluorine atoms in the structure of this compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-2-fluoroaniline with carbon disulfide in the presence of a base, followed by cyclization with a suitable reagent to form the benzimidazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. The presence of chlorine and fluorine atoms enhances its binding affinity to the target proteins, thereby increasing its potency .
相似化合物的比较
Similar Compounds
4-Chloro-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-Fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione: Lacks the chlorine atom, which may influence its chemical properties.
1,3-Dihydro-2H-benzo[d]imidazole-2-thione:
Uniqueness
The presence of both chlorine and fluorine atoms in 4-Chloro-6-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione makes it unique compared to its analogs. These halogen atoms enhance its chemical reactivity, binding affinity to molecular targets, and potential biological activities, making it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C7H4ClFN2S |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
4-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C7H4ClFN2S/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H2,10,11,12) |
InChI 键 |
LXFAAEXNACUXSE-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=S)N2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


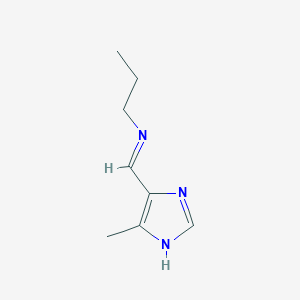
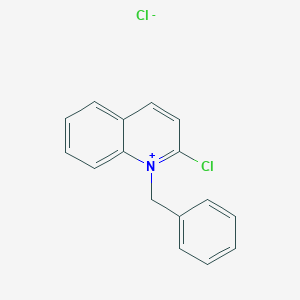

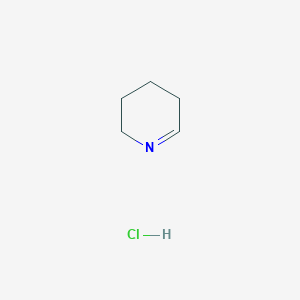

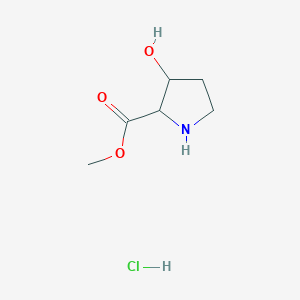


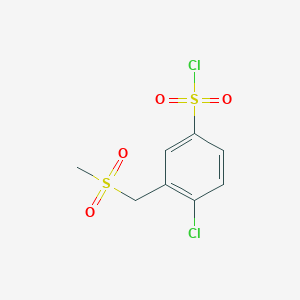

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B12829380.png)

